molecular formula C9H8ClNO2S B6588810 2-(2-cyanophenyl)ethane-1-sulfonyl chloride CAS No. 2229463-03-8

2-(2-cyanophenyl)ethane-1-sulfonyl chloride

Katalognummer: B6588810
CAS-Nummer: 2229463-03-8
Molekulargewicht: 229.68 g/mol
InChI-Schlüssel: PTWPVICXMMZFRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-cyanophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H8ClNO2S It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a cyanophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyanophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-cyanophenyl)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(2-cyanophenyl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, hydrazines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-(2-cyanophenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-cyanophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different applications.

    Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar nucleophilic substitution reactions.

    Benzenesulfonyl chloride: A more aromatic sulfonyl chloride with distinct reactivity patterns.

Uniqueness

2-(2-cyanophenyl)ethane-1-sulfonyl chloride is unique due to the presence of the cyanophenyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biologische Aktivität

2-(2-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a 2-cyanophenyl ethane structure. Its molecular formula is C₉H₈ClN₁O₃S, with a molecular weight of approximately 247.70 g/mol. The sulfonyl chloride moiety is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. This article delves into the biological activity of this compound, including its potential applications in pharmaceuticals and agrochemicals, as well as relevant research findings.

The unique arrangement of functional groups in this compound imparts distinct chemical properties compared to other sulfonyl chlorides. The presence of the cyanophenyl moiety may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈ClN₁O₃S
Molecular Weight247.70 g/mol
Functional GroupsSulfonyl chloride, cyano

Biological Activity

While specific biological activity data for this compound is limited, compounds containing sulfonyl chloride groups often exhibit significant biological activities. They can serve as precursors for pharmaceuticals and agrochemicals. For instance, sulfonamides derived from similar compounds have been used as antibacterial agents.

Potential Applications

  • Pharmaceuticals : The sulfonyl chloride group can be converted into sulfonamide derivatives, which are known for their antibacterial properties.
  • Agrochemicals : Similar compounds are often utilized in the development of herbicides and pesticides due to their reactivity and ability to form stable bonds with biological targets.

Case Studies and Research Findings

  • Reactivity Studies : Interaction studies involving this compound are essential for understanding its reactivity and potential biological activity. Research typically focuses on its role as an intermediate in the synthesis of more complex molecules, which may exhibit desired biological activities.
  • Comparison with Similar Compounds : Research has shown that compounds with structural similarities to this compound often display notable biological activities. For example, the following compounds share structural features:
Compound NameStructure/DescriptionUnique Features
4-Methylbenzenesulfonyl chlorideContains a methyl group on the phenyl ringCommonly used as a reagent in organic synthesis
Benzene-1-sulfonyl chlorideA simpler structure without additional substituentsWidely used in producing sulfonamides
4-Cyanobenzenesulfonyl chlorideSimilar cyanophenyl structureMay exhibit different reactivity due to cyano group
  • Antiviral Activity : Although not directly related to this compound, studies on similar compounds have demonstrated antiviral properties. For instance, certain sulfonamide derivatives have been investigated for their ability to inhibit viral entry into host cells, highlighting the potential for related compounds to exhibit similar activities .

Eigenschaften

CAS-Nummer

2229463-03-8

Molekularformel

C9H8ClNO2S

Molekulargewicht

229.68 g/mol

IUPAC-Name

2-(2-cyanophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2

InChI-Schlüssel

PTWPVICXMMZFRY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)C#N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.